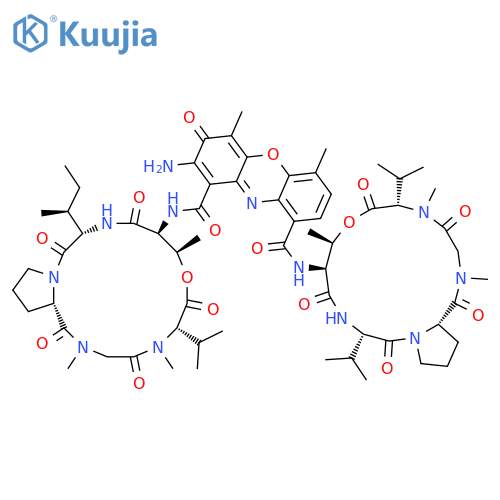Cas no 8052-16-2 (Actinomycin C)

Actinomycin C structure
商品名:Actinomycin C
Actinomycin C 化学的及び物理的性質
名前と識別子
-
- Actinomycin C
- CACTINOMYCIN
- UNII-0OCC969V50
- Cactinomycinum [INN-Latin]
- NSC 18268
- 0OCC969V50
- Cactinomycine
- Cactinomicina [INN-Spanish]
- NS00124445
- 8052-16-2
- Cactinomycin [USAN:INN]
- H.B.F. 386
- Cactinomycinum
- Sanamycin
- Actinochrysin
- Actinomycin D, 2(sup A)-D-alloisoleucine-2(sup B)-D-alloisoleucine-, mixt. with actinomycin D and 2(sup A)-D-alloisoleucineactinomycin D
- Cactinomycine [INN-French]
- Sanamicia
- EINECS 232-485-1
- Cactinomicina
- SCHEMBL1650567
- 2-amino-1-N-[(3S,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
- NSC-18268
- QCXJFISCRQIYID-IAEPZHFASA-N
-
- インチ: InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43+,44+,45-,46-,49-,50-/m0/s1
- InChIKey: QCXJFISCRQIYID-IAEPZHFASA-N
- ほほえんだ: CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C
計算された属性
- せいみつぶんしりょう: 1268.644
- どういたいしつりょう: 1268.644
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 18
- 重原子数: 91
- 回転可能化学結合数: 9
- 複雑さ: 3050
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 356A^2
じっけんとくせい
- 色と性状: 明るい赤色結晶
- 密度みつど: 1.0721 (rough estimate)
- ゆうかいてん: 252°
- ふってん: 848.87°C (rough estimate)
- フラッシュポイント: 793.4°C
- 屈折率: 1.6000 (estimate)
- ひせんこうど: D25 -325 to -349° (c = 0.25 in ethanol)
- ようかいせい: アセトン/ベンゼン/クロロホルムと酢酸エチルに溶解し、エタノールに溶解し、水に微溶解する
- じょうきあつ: Not available
- マーカー: 13,1606
Actinomycin C セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 3462 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 46-61-26/27/28
- セキュリティの説明: 53-36/37/39-45
- 福カードFコード:8-10-21
- RTECS番号:AU1400000
-
危険物標識:

- 危険レベル:6.1(a)
- ちょぞうじょうけん:2-8°C
- 包装グループ:II
Actinomycin C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-202905-1 mg |
Actinomycin C, |
8052-16-2 | 1mg |
¥3,761.00 | 2023-07-10 | ||
| TRC | D102503-10mg |
Actinomycin C |
8052-16-2 | 10mg |
$144.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202905A-25 mg |
Actinomycin C, |
8052-16-2 | 25mg |
¥16,170.00 | 2023-07-10 | ||
| TRC | D102503-5mg |
Actinomycin C |
8052-16-2 | 5mg |
$87.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202905-1mg |
Actinomycin C, |
8052-16-2 | 1mg |
¥3761.00 | 2023-09-05 | ||
| TRC | D102503-100mg |
Actinomycin C |
8052-16-2 | 100mg |
$896.00 | 2023-05-18 | ||
| TRC | D102503-50mg |
Actinomycin C |
8052-16-2 | 50mg |
$552.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202905A-25mg |
Actinomycin C, |
8052-16-2 | 25mg |
¥16170.00 | 2023-09-05 |
Actinomycin C 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
8052-16-2 (Actinomycin C) 関連製品
- 18865-46-8(ACTINOMYCIN XOA)
- 18865-48-0(Actinomycin V (8CI,9CI))
- 7240-37-1(7-Aminoactinomycin D)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量